molecular formula C13H15NO2 B2570649 spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one CAS No. 40033-95-2

spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one

Cat. No.: B2570649
CAS No.: 40033-95-2
M. Wt: 217.268
InChI Key: GMKQOWMDPZAYKG-UHFFFAOYSA-N
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Description

Spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one is a bicyclic heterocyclic compound featuring a benzo[e][1,3]oxazine ring fused via a spiro junction to a cyclohexane moiety. The ketone group at position 4 (4(3H)-one) is critical for its chemical reactivity and biological interactions. This compound is synthesized via ZnCl₂-promoted domino reactions between 2-hydroxybenzonitriles and ketones, yielding high-purity products under optimized conditions . Its structural uniqueness lies in the spirocyclic framework, which imparts conformational rigidity and influences pharmacological properties such as target binding and metabolic stability.

Properties

IUPAC Name

spiro[3H-1,3-benzoxazine-2,1'-cyclohexane]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-12-10-6-2-3-7-11(10)16-13(14-12)8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKQOWMDPZAYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Spiro[benzo[e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with altered chemical properties .

Scientific Research Applications

Research indicates that spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one exhibits a range of biological activities. These include:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi.
  • Anticancer Activity : Preliminary investigations suggest potential efficacy against certain cancer cell lines, making it a candidate for further development in oncology.
  • Neuroprotective Effects : The compound has been evaluated for its ability to protect neuronal cells from oxidative stress.

Anticancer Activity Study

A recent study investigated the effects of this compound on human cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Efficacy Assessment

Another study focused on evaluating the antimicrobial properties of various derivatives of this compound. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Applications in Materials Science

The rigid structure of this compound also suggests potential applications in materials science. Its unique chemical properties could be harnessed for developing advanced materials such as:

  • Polymeric Composites : Incorporating the compound into polymer matrices may enhance mechanical properties and thermal stability.
  • Optoelectronic Devices : The potential photochemical properties could be explored for applications in light-emitting diodes (LEDs) or solar cells.

Mechanism of Action

The mechanism of action of spiro[benzo[e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key Compounds :

NSC777205/NSC777207 (Benzo[e][1,3]oxazine-2,4-dione derivatives):

  • Substituents : NSC777205 lacks methoxy groups, while NSC777207 has a 7-methoxy substitution .
  • Properties : Both exhibit drug-like properties (Lipinski compliance, BBB permeability), with NSC777205 showing superior BBB penetration (2× higher than NSC777207) .
  • Activity : These compounds inhibit pro-oncogenic c-Met/EGFR pathways, highlighting the role of substituents in modulating anticancer activity .

6,8-Dibromo-2-phenylquinazolin-4(3H)-one (Quinazolinone derivatives): Substituents: Bromine atoms at positions 6 and 8 enhance antioxidant activity via radical scavenging . Activity: Brominated derivatives exhibit higher DPPH radical scavenging activity (e.g., compound 7i) compared to non-halogenated analogs .

3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one: Substituents: A bromopropanoyl group at position 3 introduces electrophilic reactivity but raises toxicity concerns (H302, H315 hazards) . Applications: Used as an intermediate in medicinal chemistry, though handling requires precautions due to irritant properties .

Spirochromanone Hybrids (e.g., chromeno-oxazine derivatives): Substituents: Incorporation of coumarin or flavonoid moieties via Kabbe condensation enhances antimicrobial activity . Activity: Hybrids demonstrate broad-spectrum antifungal and antibacterial effects, attributed to extended π-conjugation .

Biological Activity

Spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C13H15NO2
  • Molecular Weight: 217.26 g/mol
  • CAS Number: 40033-95-2
  • Physical State: Solid at room temperature; melting point approximately 188.5-190.5 °C .

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of spiro derivatives, including this compound. In a study investigating various oxazine derivatives, certain compounds demonstrated significant anticonvulsant activity in the intraperitoneal pentylenetetrazole test (ipPTZ). The mechanism of action was linked to the enhancement of gamma-aminobutyric acid (GABA) transmission, which is crucial for seizure control .

Table 1: Anticonvulsant Activity of Spiro Derivatives

CompoundDose (mg/kg)Activity (ipPTZ Test)Mechanism
Compound S110SignificantGABA-A Agonist
Compound S1020ModerateGABA-A Agonist
This compoundTBDTBDTBD

Other Pharmacological Activities

The biological profile of this compound extends beyond anticonvulsant effects. Research indicates potential anti-inflammatory and analgesic properties as well. These activities are believed to stem from the compound's ability to modulate various neurotransmitter systems and inflammatory pathways.

Mechanistic Insights

Molecular docking studies have been employed to elucidate the binding interactions of spiro compounds with GABA-A receptors. Key residues involved in binding include Thr262, Asn265, Met286, Phe289, and Val290. These interactions suggest that this compound may act as a positive allosteric modulator of GABA-A receptors, enhancing inhibitory neurotransmission and providing a therapeutic avenue for seizure management .

Case Studies

In a notable case study involving a series of synthesized spiro derivatives, researchers reported that specific modifications to the oxazine ring significantly influenced biological activity. For instance, compounds with electron-donating groups exhibited enhanced anticonvulsant effects compared to their counterparts with electron-withdrawing groups. This finding underscores the importance of structural optimization in drug design.

Table 2: Structural Modifications and Biological Activity

Modification TypeCompound ExampleBiological Activity
Electron-donating groupSpiro Compound AHigh anticonvulsant activity
Electron-withdrawing groupSpiro Compound BLow anticonvulsant activity

Q & A

Q. What are the common synthetic routes for spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one derivatives?

Methodological Answer: A standard approach involves condensing ketones (e.g., cyclohexanone) with aminothiophenol derivatives under reflux in ethanol or dimethylformamide. For example, reacting 2-amino-4-chlorothiophenol with 4-ethylcyclohexanone in ethanol at 80°C for 8 hours yields spirocyclic derivatives with ~45–65% efficiency . Key steps include:

  • Cyclization : Facilitated by nucleophilic attack of the amine on the carbonyl group.
  • Purification : Recrystallization from ethanol or DMF.
  • Characterization : IR (amide C=O stretch at ~1690–1710 cm⁻¹), NMR (spiro carbon signals at δ ~72 ppm in 13C^{13}\text{C} NMR), and MS (e.g., m/z 333 [M⁺]) .

Q. What spectroscopic techniques are critical for confirming the spirocyclic structure?

Methodological Answer:

  • 1H NMR^1\text{H NMR} : Identifies cyclohexane protons (δ 1.0–2.5 ppm) and aromatic protons (δ 6.4–7.0 ppm). For example, spiro carbons split signals into distinct multiplet patterns .
  • 13C NMR^{13}\text{C NMR} : Spiro carbons appear at δ ~70–75 ppm, while carbonyl groups resonate at δ ~165–190 ppm .
  • X-ray crystallography : Resolves chair (cyclohexane) and envelope (oxazine) conformations. Puckering parameters (e.g., θ = 180° for cyclohexane) confirm stereochemistry .

Q. How can researchers optimize reaction yields for spirocyclic derivatives?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization compared to ethanol .
  • Catalysts : Acidic or basic conditions (e.g., HCl or K₂CO₃) can accelerate imine formation .
  • Temperature control : Prolonged reflux (8–12 hours) ensures complete ring closure .

Advanced Research Questions

Q. How do conformational variations in the spirocyclic core influence pharmacological activity?

Methodological Answer:

  • Chair vs. envelope conformations : X-ray data shows cyclohexane rings adopt chair conformations (θ = 180°), while oxazine rings form envelope structures. These geometries affect hydrogen bonding (e.g., N–H···S interactions) and bioavailability .
  • Impact on bioactivity : Derivatives with flattened cyclohexane rings exhibit enhanced antimicrobial activity (MIC = 1–2 µmol mL⁻¹) due to improved membrane penetration .

Q. How can computational methods resolve contradictions in pharmacological data?

Methodological Answer:

  • Reaction path searching : Quantum mechanical calculations (e.g., DFT) model transition states to predict regioselectivity in spirocyclic syntheses .
  • Structure-activity relationship (SAR) modeling : Molecular docking identifies key interactions (e.g., hydrogen bonds with bacterial enzymes) to explain variable antimicrobial results (e.g., compound 8c vs. 9b ) .

Q. What strategies address discrepancies in spectroscopic vs. crystallographic data?

Methodological Answer:

  • Dynamic NMR : Detects ring-flipping in solution (e.g., cyclohexane chair interconversion) that X-ray static structures may miss .
  • Variable-temperature studies : Resolve signal splitting in 1H NMR^1\text{H NMR} caused by slow conformational exchange .

Q. How can spirocyclic derivatives be functionalized for targeted drug design?

Methodological Answer:

  • Sulfonamide coupling : React spiro intermediates with sulfonyl chlorides to introduce polar groups (e.g., 2a–e derivatives), improving water solubility .
  • Click chemistry : Azide-alkyne cycloaddition adds triazole moieties for enhanced binding to biological targets .

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